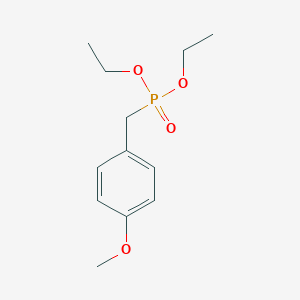

Diethyl 4-methoxybenzylphosphonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-6-8-12(14-3)9-7-11/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKARVHNAACNYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101249159 | |

| Record name | Diethyl P-[(4-methoxyphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-93-3 | |

| Record name | Diethyl P-[(4-methoxyphenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl P-[(4-methoxyphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 4-methoxybenzylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Diethyl 4-methoxybenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Diethyl 4-methoxybenzylphosphonate (CAS No. 1145-93-3), a versatile reagent in organic synthesis with significant applications in pharmaceutical research and materials science.[1][2] This document covers its chemical and physical properties, detailed synthesis protocols, and its role in the preparation of biologically active molecules such as stilbenoid derivatives with potential neuroprotective and antioxidant activities.[1][2] Experimental workflows and key quantitative data are presented to support researchers in its effective application.

Chemical and Physical Properties

This compound is an organophosphorus compound valued for its utility as a synthetic intermediate.[1][2] Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1145-93-3 | |

| Molecular Formula | C₁₂H₁₉O₄P | [3] |

| Molecular Weight | 258.25 g/mol | [3] |

| Appearance | Colorless liquid | - |

| Boiling Point | 155 °C at 0.5 mmHg | |

| Density | 1.132 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.504 | |

| InChI Key | NKARVHNAACNYGE-UHFFFAOYSA-N | |

| SMILES String | CCOP(=O)(Cc1ccc(OC)cc1)OCC |

Synthesis of this compound

The most common method for synthesizing diethyl benzylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a benzyl halide with a trialkyl phosphite. For this compound, this specifically involves the reaction of 4-methoxybenzyl halide (chloride or bromide) with triethyl phosphite.

Experimental Protocol: Michaelis-Arbuzov Reaction

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

4-Methoxybenzyl chloride (or bromide)

-

Triethyl phosphite

-

Toluene (or another high-boiling inert solvent)

-

Nitrogen or Argon gas supply

-

Heating mantle with a temperature controller

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add equimolar amounts of 4-methoxybenzyl chloride and triethyl phosphite to the flask. Toluene can be used as a solvent, although the reaction can often be run neat.

-

Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

If the reaction was performed neat, the excess triethyl phosphite and the ethyl chloride byproduct can be removed by distillation under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Organic Synthesis and Drug Development

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. This reaction is pivotal in the synthesis of various biologically active compounds.

Synthesis of Stilbenoid Derivatives

Stilbenoids, such as resveratrol and its analogs, are a class of natural phenols known for their diverse biological activities, including antioxidant and neuroprotective effects. The HWE reaction using this compound is instrumental in constructing the stilbene backbone.

Role in Pharmaceutical Research

The versatility of the HWE reaction allows for the synthesis of complex molecules with potential therapeutic applications. For instance, derivatives of this compound have been utilized in the synthesis of compounds with antimicrobial properties. While direct signaling pathway involvement for the title compound is not its primary role, the products synthesized from it can modulate various biological pathways.

Experimental Protocols for Applications

Horner-Wadsworth-Emmons Olefination

This protocol outlines a general procedure for the HWE reaction using this compound to synthesize a stilbene derivative.

Materials:

-

This compound

-

A strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe), or Potassium tert-butoxide (t-BuOK))

-

An aldehyde or ketone (e.g., Benzaldehyde)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert gas supply (Nitrogen or Argon)

-

Reaction flask and magnetic stirrer

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the strong base to the solution. The formation of the phosphonate carbanion is often indicated by a color change. Stir the mixture at this temperature for 30-60 minutes.

-

Add the aldehyde or ketone dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of the quenching solution.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired alkene.

Quantitative Data Summary

The following table summarizes representative quantitative data related to the synthesis and application of this compound and its derivatives.

| Reaction/Application | Reactants | Product | Yield/Activity | Reference |

| Synthesis | 4-Methoxybenzyl bromide, Trimethyl phosphite | Dimethyl(4-methoxybenzyl)phosphonate | 87% | [4] |

| Antimicrobial Activity | Diethyl benzylphosphonate derivatives | - | Active against E. coli strains K12 and R2 | [5] |

| Antileishmanial Activity | A dihydrofuran derivative synthesized from a phosphonate precursor | Diethyl (5-benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate | IC₅₀ = 91.1 µM against L. amazonensis promastigotes | [6] |

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its primary application in the Horner-Wadsworth-Emmons reaction enables the efficient and stereoselective synthesis of alkenes, which are crucial structural motifs in many biologically active compounds. The detailed protocols and data presented in this guide are intended to facilitate its use by researchers and professionals in the fields of chemistry and drug development, aiding in the discovery and synthesis of novel molecules with therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. DIMETHYL(4-METHOXYBENZYL)PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 5. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Diethyl 4-methoxybenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 4-methoxybenzylphosphonate is a pivotal organophosphorus compound with significant applications in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, particularly its role as a key reagent in the Horner-Wadsworth-Emmons reaction for the synthesis of complex molecules. Detailed experimental protocols and workflow visualizations are presented to assist researchers in its practical application. While this compound is a critical building block in the development of pharmacologically active agents, it is its derivatives, rather than the phosphonate itself, that exhibit biological effects such as neuroprotective, antioxidant, and antimicrobial properties.

Core Properties of this compound

This compound is a colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₉O₄P | [1] |

| Molecular Weight | 258.25 g/mol | [1] |

| CAS Number | 1145-93-3 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 155 °C at 0.5 mmHg | [2] |

| Density | 1.132 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.504 | [2] |

| Solubility | Miscible in organic solvents; insoluble in water. | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, 4-methoxybenzyl chloride. The reaction proceeds via a phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate ester.

Experimental Protocol: Michaelis-Arbuzov Reaction

A general, environmentally benign procedure for the synthesis of this compound from 4-methoxybenzyl alcohol involves a one-pot reaction with diethyl phosphite.

Materials:

-

4-Methoxybenzyl alcohol

-

Diethyl phosphite (HP(O)(OEt)₂)

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Polyethylene glycol (PEG-400)

Procedure:

-

In a round-bottom flask, combine 4-methoxybenzyl alcohol (1 mmol), diethyl phosphite (1 mmol), K₂CO₃ (2 mmol), and KI (0.3 mmol).

-

Add PEG-400 (0.5 g) to the mixture.

-

Stir the reaction mixture at room temperature for approximately 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using column chromatography.

This method has been reported to yield this compound in approximately 90% yield.[3]

Applications in Organic Synthesis

This compound is a versatile reagent, most notably used in the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a powerful method for forming carbon-carbon double bonds, offering advantages over the traditional Wittig reaction, such as the easy removal of the water-soluble phosphate byproduct. This reaction is instrumental in synthesizing stilbenoid derivatives and C-aryl glycosides, which are classes of compounds with significant biological activities.[2][4]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

The following is a general protocol for the olefination of an aldehyde with this compound to produce a stilbene derivative. This reaction typically yields the (E)-isomer with high stereoselectivity.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

A strong base (e.g., sodium hydride (NaH) or n-butyllithium (n-BuLi))

-

Aldehyde (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve this compound (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the strong base (1.1 equivalents) to the solution to form the phosphonate carbanion. Stir for 30 minutes at 0 °C.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC. Reaction times can vary from a few hours to overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired alkene.

Role in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of molecules with therapeutic potential. While the compound itself does not have a known direct biological target or signaling pathway it modulates, it is a key building block for producing compounds that do.

-

Stilbenoid Derivatives : This class of compounds, which includes resveratrol, is known for potential neuroprotective and antioxidant properties. This compound is used to create the stilbene backbone of these molecules.[4]

-

C-aryl Glycosides : These compounds are noted for their diverse biological activities and are a focus of novel therapeutic agent development.[2]

-

Antimicrobial and Anticancer Agents : Benzylphosphonate derivatives have been investigated for their potential as antimicrobial and anticancer drugs.[5][6] For example, derivatives have been synthesized and tested against E. coli strains, showing potential as antibacterial agents.[6] Other studies have explored related compounds as inhibitors of the Wnt pathway for colon cancer treatment and as antimalarial drug analogs.[7]

It is crucial to note that the biological activity is a feature of the final, more complex molecules synthesized using this compound, not the reagent itself. The phosphonate group in these final products can improve metabolic stability and membrane transport, making benzylphosphonates good candidates for drug development.[6]

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, enabling the efficient construction of complex molecular architectures. Its primary utility lies in the Horner-Wadsworth-Emmons reaction, providing a reliable method for the stereoselective synthesis of alkenes. For researchers in drug development, this compound is an essential tool for accessing classes of biologically active molecules, including stilbenoids and C-aryl glycosides. Understanding its properties, synthesis, and reaction mechanisms is fundamental for leveraging its full potential in the laboratory.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Diethyl (4-carbethoxybenzyl)phosphonate | 71441-08-2 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diethyl benzylphosphonate 99 1080-32-6 [sigmaaldrich.com]

Synthesis of Diethyl 4-methoxybenzylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Diethyl 4-methoxybenzylphosphonate, a key intermediate in various organic synthesis applications. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data for the characterization of the final product.

Introduction

This compound is a valuable organophosphorus compound utilized in the synthesis of a variety of complex molecules, including those with potential biological activity.[1][2] Its utility is highlighted in the preparation of stilbenoid derivatives, which are under investigation for their neuroprotective properties, and in the synthesis of C-aryl glycosides, a significant area in medicinal chemistry.[2][3] The primary and most efficient method for its synthesis is the Michaelis-Arbuzov reaction.[4][5]

Reaction Mechanism: The Michaelis-Arbuzov Reaction

The synthesis of this compound is achieved through the Michaelis-Arbuzov reaction, a classic and robust method for forming a carbon-phosphorus bond.[4][5][6] The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom in triethyl phosphite on the electrophilic benzylic carbon of a 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride or bromide). This step results in the formation of a quaternary phosphonium salt intermediate.[4][5]

-

Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the ethyl groups of the phosphonium salt. This results in the formation of the final product, this compound, and a volatile ethyl halide byproduct (e.g., ethyl chloride or ethyl bromide).[4][5]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of the Michaelis-Arbuzov reaction and has been adapted from procedures for similar benzylphosphonates.[4][7][8]

Materials:

-

4-Methoxybenzyl chloride (or 4-methoxybenzyl bromide)

-

Triethyl phosphite

-

Anhydrous high-boiling point solvent (e.g., Toluene), optional

-

Standard laboratory glassware (round-bottom flask, reflux condenser, heating mantle, magnetic stirrer)

-

Inert gas supply (Nitrogen or Argon)

-

Vacuum distillation apparatus or silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (Nitrogen or Argon).

-

Addition of Reagents: 4-Methoxybenzyl chloride (1.0 equivalent) is added to the flask. Subsequently, an excess of triethyl phosphite (1.5-2.0 equivalents) is added. The reaction can be performed neat or in a high-boiling anhydrous solvent like toluene.[7]

-

Reaction Conditions: The reaction mixture is heated to reflux (typically between 120-160 °C) with vigorous stirring under an inert atmosphere.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl chloride evolution.[7] The reaction is typically allowed to proceed for several hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite and the ethyl halide byproduct are removed under reduced pressure using a rotary evaporator.[7][8]

-

Purification: The crude product, which is typically a colorless to pale yellow oil, can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.[7][8][9][10]

Data Presentation

The successful synthesis of this compound is confirmed by spectroscopic analysis. The following tables summarize the key quantitative data.

Table 1: Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | 4-Methoxybenzyl halide | [4][5] |

| Reagent | Triethyl phosphite | [4][7] |

| Stoichiometry (Reagent) | 1.5 - 2.0 equivalents | [7] |

| Temperature | 120 - 160 °C | [7] |

| Reaction Time | Several hours | [7] |

| Typical Yield | Not explicitly stated for this compound, but generally high for the Michaelis-Arbuzov reaction. |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Aromatic Protons | 7.14 | dd | 8.5, 2.5 | 2H |

| Aromatic Protons | 6.78 | d | 8.5 | 2H |

| Methylene Protons (-OCH₂CH₃) | 4.04 – 3.85 | m | 4H | |

| Methoxyl Protons (-OCH₃) | 3.72 | s | 3H | |

| Benzylic Protons (-CH₂P) | 3.02 | d | 21.0 | 2H |

| Methyl Protons (-OCH₂CH₃) | 1.17 | t | 7.0 | 6H |

| ¹³C NMR (125.4 MHz, CDCl₃) | Chemical Shift (δ) ppm | |||

| C (quaternary, aromatic) | 158.60 | |||

| Reference for NMR Data | [11] |

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of Diethyl 4-methoxybenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Diethyl 4-methoxybenzylphosphonate (CAS No. 1145-93-3), a versatile reagent in organic synthesis. The information presented is intended to support research and development activities by providing reliable physical data and standardized experimental protocols.

Core Physical Properties

This compound is typically a colorless to light yellow, clear liquid at room temperature.[1] Its key physical characteristics are summarized in the table below, providing a consolidated reference for laboratory and developmental work.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₉O₄P | [2] |

| Molecular Weight | 258.25 g/mol | [2][3] |

| Boiling Point | 155 °C at 0.5 mmHg151 °C at 0.1 mmHg | [3][4] |

| Density | 1.132 g/mL at 25 °C | [3] |

| Specific Gravity | 1.14 at 20/20 °C | [4] |

| Refractive Index | n20/D 1.504 | [3] |

| Computed XLogP3-AA | 1.7 | [2] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on established laboratory techniques and can be adapted for specific experimental setups.

1. Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

-

Apparatus: Thiele tube, thermometer (calibrated), capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath), and a suitable heat transfer fluid (e.g., silicone oil).

-

Procedure:

-

A small amount of this compound (approximately 0.5-1 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is securely attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heat transfer fluid, ensuring the sample is fully immersed.

-

The side arm of the Thiele tube is gently heated, causing the fluid to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[5][6]

-

2. Determination of Density (Pycnometer Method)

A pycnometer is used to accurately determine the density of a liquid by measuring a precise volume.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), analytical balance, and a constant temperature bath.

-

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature bath at a specified temperature (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried. The mass of the pycnometer filled with water is then measured (m₂).

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The same procedure of thermal equilibration and mass measurement is followed to determine the mass of the pycnometer filled with the sample (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula, where ρ_water is the known density of water at the specified temperature: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

-

3. Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light propagates through a substance, is a characteristic property.

-

Apparatus: Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp, λ = 589 nm).

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and locked. The instrument is connected to a constant temperature water bath set to 20 °C.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the handwheel is adjusted until the borderline between the light and dark fields is visible.

-

The compensator is adjusted to eliminate any color fringes and to sharpen the borderline.

-

The handwheel is further adjusted to center the sharp borderline on the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale.

-

Application in Synthesis: The Horner-Wadsworth-Emmons Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes, particularly with a high degree of E-stereoselectivity. This reaction is crucial in the synthesis of various biologically active molecules and natural products.[3]

Below is a diagram illustrating the general workflow of a Horner-Wadsworth-Emmons reaction utilizing this compound.

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

References

- 1. Diethyl (4-Methoxybenzyl)phosphonate | 1145-93-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. This compound = 98 1145-93-3 [sigmaaldrich.com]

- 4. Diethyl (4-Methoxybenzyl)phosphonate | 1145-93-3 | TCI AMERICA [tcichemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

Spectral Data Analysis of Diethyl 4-methoxybenzylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Diethyl 4-methoxybenzylphosphonate (CAS No: 1145-93-3), a key intermediate in various organic syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for compound characterization and quality control in research and development settings.

Compound Overview

IUPAC Name: Diethyl (4-methoxybenzyl)phosphonate Molecular Formula: C₁₂H₁₉O₄P Molecular Weight: 258.25 g/mol [1] Chemical Structure:

Spectral Data Summary

The following sections present the available and predicted spectral data for this compound. The data is organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~7.20 | d | 2H | Ar-H (ortho to CH₂) | ~8.5 |

| ~6.85 | d | 2H | Ar-H (ortho to OCH₃) | ~8.5 |

| ~4.00 | dq | 4H | P-O-CH₂ -CH₃ | ~7.1 (H-H), ~7.1 (H-P) |

| ~3.78 | s | 3H | O-CH₃ | - |

| ~3.10 | d | 2H | Ar-CH₂ -P | ~21.0 |

| ~1.25 | t | 6H | P-O-CH₂-CH₃ | ~7.1 |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158.5 | C -OCH₃ |

| ~130.0 (d, J ≈ 6 Hz) | Ar-C (ortho to CH₂) |

| ~124.0 (d, J ≈ 3 Hz) | Ar-C (ipso) |

| ~114.0 | Ar-C (ortho to OCH₃) |

| ~62.0 (d, J ≈ 7 Hz) | P-O-C H₂-CH₃ |

| ~55.2 | O-C H₃ |

| ~33.5 (d, J ≈ 138 Hz) | Ar-C H₂-P |

| ~16.5 (d, J ≈ 6 Hz) | P-O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show the following characteristic absorption bands.

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Strong | Aliphatic C-H Stretch |

| ~1610, ~1510 | Medium-Strong | Aromatic C=C Bending |

| ~1245 | Strong | P=O Stretch |

| ~1240 | Strong | Aryl-O Stretch (asymmetric) |

| ~1050-1020 | Strong | P-O-C Stretch |

| ~1030 | Strong | Aryl-O Stretch (symmetric) |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and a prominent fragment corresponding to the stable 4-methoxybenzyl cation.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Proposed Fragment |

| 258 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | High | [CH₃O-C₆H₄-CH₂]⁺ (4-methoxybenzyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory (e.g., ATR or transmission).

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate these absorption bands with known functional group vibrations to confirm the structure of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

-

If using a direct infusion method, load the sample solution into a syringe for introduction into the ion source. If using a chromatographic inlet, inject the sample into the chromatograph.

Data Acquisition (Electron Ionization - EI for GC-MS):

-

The sample is vaporized and introduced into the ion source.

-

The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

-

Propose structures for the observed fragments to gain further structural information and confirm the identity of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

References

An In-depth Technical Guide to the Michaelis-Arbuzov Reaction for Benzylphosphonate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a robust and versatile method for the formation of carbon-phosphorus (C-P) bonds. This reaction is particularly crucial for the synthesis of benzylphosphonates, a class of compounds with significant applications in drug development due to their ability to act as stable mimics of phosphates and carboxylates.[1] This technical guide provides a comprehensive overview of the Michaelis-Arbuzov reaction for the synthesis of benzylphosphonates, covering its core principles, modern variations, detailed experimental protocols, and applications in medicinal chemistry.

Introduction to the Michaelis-Arbuzov Reaction

Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[1][2] The formation of the stable P=O bond in the phosphonate product is a key driving force for this transformation.[2] For the synthesis of benzylphosphonates, a benzyl halide is used as the substrate. These compounds are of high interest in medicinal chemistry as they are found in various biologically active molecules, including enzyme inhibitors with potential as antimicrobial and anticancer agents.[3]

The Core: Reaction Mechanism

The Michaelis-Arbuzov reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic benzylic carbon of the benzyl halide. This SN2 reaction results in the formation of a quaternary phosphonium salt intermediate.[2][4][5]

-

Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the alkyl groups of the phosphonium salt. This second SN2 reaction leads to the cleavage of a carbon-oxygen bond and the formation of the final dialkyl benzylphosphonate and an alkyl halide byproduct.[2][4][5]

Scope and Limitations

The success of the Michaelis-Arbuzov reaction is influenced by the nature of the reactants:

-

Benzyl Halide: The reactivity of the benzyl halide is a critical factor, following the typical SN2 reactivity trend: I > Br > Cl.[6] Electron-withdrawing groups on the aromatic ring can accelerate the reaction, while bulky ortho-substituents may hinder it.

-

Phosphorus Reactant: Trialkyl phosphites are the most common phosphorus reactants. Electron-donating groups on the phosphite enhance its nucleophilicity and accelerate the reaction rate.[6] Triaryl phosphites can also be used but may require more forcing conditions.

A common limitation is the potential for the alkyl halide byproduct to react with the starting trialkyl phosphite, which can be mitigated by using a phosphite that generates a volatile or less reactive alkyl halide.[1]

Data Presentation: Synthesis of Substituted Benzylphosphonates

The following tables summarize quantitative data for the synthesis of various benzylphosphonates under different reaction conditions.

Table 1: Classical Michaelis-Arbuzov Reaction of Substituted Benzyl Halides with Triethyl Phosphite

| Benzyl Halide | Conditions | Yield (%) | Reference |

| Benzyl bromide | 150-160°C, neat, 2-4 h | 70-90 | [7][8] |

| 4-Nitrobenzyl bromide | Toluene, reflux, 3 h | 92 | [9] |

| 2,6-Dichlorobenzyl chloride | 120-160°C, neat, several hours | Good (unspecified) | [1] |

| 4-Fluorobenzyl bromide | Neat, 150°C, 2 h | 85 | Generic Protocol |

| 4-Methylbenzyl bromide | Neat, 160°C, 3 h | 88 | Generic Protocol |

Table 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction of Benzyl Halides with Triethyl Phosphite

| Benzyl Halide | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl bromide | ZnBr₂ (20) | CH₂Cl₂ | 1 | 90 | [1] |

| 4-Methoxybenzyl chloride | ZnBr₂ (20) | CH₂Cl₂ | 1.5 | 92 | Generic Protocol |

| 4-Chlorobenzyl bromide | ZnBr₂ (20) | CH₂Cl₂ | 1 | 91 | Generic Protocol |

| 4-(Trifluoromethyl)benzyl bromide | ZnBr₂ (20) | CH₂Cl₂ | 2 | 87 | Generic Protocol |

Table 3: Microwave-Assisted and PEG/KI-Catalyzed Synthesis of Benzylphosphonates

| Benzyl Halide | Phosphite | Conditions | Yield (%) | Reference |

| 4-Nitrobenzyl bromide | Triethyl phosphite | MW, 150W, 10 min | 95 | [9] |

| Benzyl chloride | Diethyl phosphite | PEG-400, KI, K₂CO₃, RT, 6 h | 92 | [8] |

| 4-Chlorobenzyl chloride | Diethyl phosphite | PEG-400, KI, K₂CO₃, RT, 6 h | 90 | [8] |

| 4-Methoxybenzyl chloride | Diethyl phosphite | PEG-400, KI, K₂CO₃, RT, 6 h | 88 | [8] |

Experimental Protocols

Detailed methodologies for key synthetic variations are provided below.

Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate

-

Materials: Benzyl bromide, triethyl phosphite.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1.0 equivalent) and triethyl phosphite (1.2 equivalents).[1]

-

Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[1]

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[1]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to obtain pure diethyl benzylphosphonate as a colorless oil.[1]

-

Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature

-

Materials: Benzyl bromide, triethyl phosphite, zinc bromide (ZnBr₂), dichloromethane (CH₂Cl₂).

-

Procedure:

-

To a solution of benzyl bromide (1 mmol) in dichloromethane (5 mL), add triethyl phosphite (1.2 mmol).[1]

-

Add zinc bromide (0.2 mmol) to the solution at room temperature.[1]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[1]

-

Upon completion, quench the reaction with the addition of water.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.[1]

-

Protocol 3: Microwave-Assisted Synthesis of Diethyl (4-nitrobenzyl)phosphonate

-

Materials: 4-Nitrobenzyl bromide, triethyl phosphite, microwave-safe reaction vessel.

-

Procedure:

-

Place 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq) into a microwave-safe reaction vessel equipped with a magnetic stir bar.[9]

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant power of 150 W for 10 minutes.[9]

-

After the irradiation period, allow the vessel to cool to room temperature.

-

Open the vessel in a fume hood and transfer the contents.

-

Purify the product by column chromatography on silica gel.

-

Protocol 4: PEG/KI-Catalyzed "Green" Synthesis of Diethyl Benzylphosphonate

-

Materials: Benzyl chloride, diethyl phosphite, potassium carbonate (K₂CO₃), potassium iodide (KI), polyethylene glycol (PEG-400).

-

Procedure:

-

To a stirred mixture of benzyl chloride (1 mmol), diethyl phosphite (1 mmol), K₂CO₃ (2 mmol), KI (0.3 mmol), and PEG-400 (0.5 g) is added.[8]

-

The reaction mixture is stirred at room temperature for 6 hours.[8]

-

The progress of the reaction is monitored by TLC.

-

After completion of the reaction, the product is extracted with diethyl ether (2 x 10 mL).

-

The obtained residual oil is further purified by column chromatography.[8]

-

Visualization of Experimental Workflows and Logical Relationships

Comparative Experimental Workflow

Logical Relationship to Drug Development

The Michaelis-Arbuzov reaction is a synthetic tool that enables the creation of benzylphosphonates, which are valuable in drug discovery due to their ability to act as enzyme inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. sciforum.net [sciforum.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

The Strategic Role of Diethyl 4-methoxybenzylphosphonate in Advanced Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Diethyl 4-methoxybenzylphosphonate has emerged as a pivotal reagent in modern organic synthesis, primarily recognized for its utility in the Horner-Wadsworth-Emmons (HWE) reaction to construct carbon-carbon double bonds with high stereoselectivity. This technical guide provides an in-depth analysis of its applications, reaction mechanisms, and experimental protocols. A significant focus is placed on its role in the synthesis of biologically active molecules, such as stilbenoid derivatives and C-aryl glycosides.[1][2][3] Furthermore, the strategic use of the 4-methoxybenzyl (PMB) group as a protecting element for hydroxyl functionalities and its subsequent deprotection are discussed. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, tabulated quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to facilitate practical application.

Introduction

In the landscape of contemporary organic chemistry, the selective formation of carbon-carbon bonds is a cornerstone of molecular construction. This compound, a phosphonate ester, has garnered considerable attention as a versatile and efficient reagent for olefination reactions.[1][2] Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct.[3][4][5] The presence of the 4-methoxybenzyl moiety imparts unique reactivity and allows for its incorporation into synthetic strategies for complex molecules, including those with therapeutic potential.[1][2] This guide will explore the multifaceted role of this compound, providing a detailed examination of its synthetic applications, mechanistic underpinnings, and practical experimental guidance.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Primary Application

The HWE reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphonate-stabilized carbanions, typically yielding the (E)-isomer with high selectivity.[3][5] this compound serves as a key precursor to the phosphonate carbanion in this transformation.

Mechanism of the Horner-Wadsworth-Emmons Reaction

The reaction proceeds through a well-established multi-step mechanism:

-

Deprotonation: A base is used to abstract an acidic proton from the carbon alpha to the phosphonate group, generating a resonance-stabilized phosphonate carbanion. Common bases include sodium hydride (NaH), n-butyllithium (n-BuLi), and potassium tert-butoxide (KOtBu).[6]

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is generally the rate-limiting step of the reaction.[5]

-

Oxaphosphetane Formation: The resulting betaine intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble dialkylphosphate salt, which can be easily removed by aqueous workup.[3][4][5]

Mechanism of the Horner-Wadsworth-Emmons Reaction.

Synthesis of Stilbenoid Derivatives

A prominent application of this compound is in the synthesis of stilbenoid derivatives, a class of compounds known for their diverse biological activities, including neuroprotective and antioxidant properties.[1][2][7] The reaction of the corresponding phosphonate carbanion with various benzaldehydes provides a direct route to substituted stilbenes.

The 4-Methoxybenzyl (PMB) Group as a Protective Strategy

The 4-methoxybenzyl (PMB) group is a widely utilized protecting group for alcohols in multi-step organic synthesis due to its stability under various reaction conditions and the options for its selective removal.[8][9]

Protection of Alcohols

The protection of an alcohol as a PMB ether is typically achieved through a Williamson ether synthesis. This involves the deprotonation of the alcohol with a base, such as sodium hydride, followed by nucleophilic substitution with p-methoxybenzyl chloride (PMB-Cl).[9]

Deprotection of PMB Ethers

The PMB group can be cleaved under specific conditions that often leave other protecting groups intact, providing orthogonality in complex syntheses.

-

Oxidative Cleavage: A common method for PMB deprotection is oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The electron-donating methoxy group facilitates this oxidation.[8][9]

-

Acidic Cleavage: Strong acids, such as trifluoroacetic acid (TFA), can also be employed to remove the PMB group.[10][11]

Deprotection strategies for the p-methoxybenzyl (PMB) group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Michaelis-Arbuzov reaction.

Procedure:

-

A mixture of 4-methoxybenzyl chloride (1.0 equivalent) and triethyl phosphite (1.2 equivalents) is heated at 150-160 °C for 3-4 hours under an inert atmosphere.

-

The reaction progress is monitored by TLC.

-

Upon completion, the excess triethyl phosphite is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to afford this compound.

Horner-Wadsworth-Emmons Olefination with this compound

Procedure for the Synthesis of a Stilbene Derivative:

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of this compound (1.1 equivalents) in anhydrous THF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

The reaction mixture is cooled to 0 °C, and a solution of the desired benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired stilbene derivative.[7]

Deprotection of a PMB Ether using DDQ

Procedure:

-

To a solution of the PMB-protected alcohol (1.0 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents) is added at room temperature.

-

The reaction mixture is stirred vigorously until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to afford the deprotected alcohol.[9]

Quantitative Data

The following tables summarize representative quantitative data for reactions involving this compound and related transformations.

Table 1: Horner-Wadsworth-Emmons Reaction Yields

| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |

| 4-Fluorobenzaldehyde | NaH | THF | rt | 4 | 9-22 (radiochemical) | E-isomer |

| 3,4-Dialkoxybenzaldehydes | NaH | THF | rt | - | 60-62 | E-isomer |

| Benzaldehyde | KOtBu | THF | rt | - | 48-99 | 99:1 |

Table 2: PMB Group Deprotection Yields

| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) |

| 9-p-methoxybenzylcarbazole | DDQ (2.2 eq) | Toluene/H₂O | 80 | 71 h | 79 |

| PMB-protected thiophenesulfonamides | TFA | DCM | rt | - | 68-98 |

| Various PMB-protected alcohols | TfOH (0.5 eq) | DCM | 21 | 10 min | 88-94 |

Multi-Step Synthesis Workflow: Synthesis of Resveratrol Derivatives

This compound is a key intermediate in the multi-step synthesis of resveratrol and its derivatives, which are of significant interest for their potential health benefits.[12][13][14]

Workflow for the synthesis of resveratrol derivatives.

Spectroscopic Data for this compound

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.18-7.23 (m, 2H, Ar-H), 6.76-6.83 (m, 2H, Ar-H), 4.18-4.37 (m, 4H, O-CH₂), 3.78 (s, 3H, O-CH₃), 3.09 (d, J=21.6 Hz, 2H, CH₂-P), 1.42-1.46 (m, 6H, O-CH₂-CH₃) |

| ¹³C NMR (CDCl₃) | δ 158.5, 130.3, 124.5, 113.8, 62.1 (d), 55.2, 33.6 (d), 16.4 (d) |

| IR (Neat) | ν (cm⁻¹) 2981, 1612, 1512, 1247 (P=O), 1028 (P-O-C), 825 |

| MS (GC-MS) | m/z 258 (M⁺), 121 (base peak) |

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its primary role in the Horner-Wadsworth-Emmons reaction enables the stereoselective synthesis of a wide array of alkenes, particularly stilbenoid derivatives of significant biological interest. The dual functionality of the 4-methoxybenzyl group, both as a key structural component and a protecting group for alcohols, underscores its strategic importance in the design and execution of complex synthetic routes. The detailed protocols, quantitative data, and visual workflows presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resveratrol derivatives: Synthesis and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Phosphonate Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonates are a class of organophosphorus compounds distinguished by a highly stable carbon-phosphorus (C-P) bond. This structural feature makes them resistant to chemical and enzymatic degradation compared to their phosphate ester counterparts. In biochemistry and medicinal chemistry, phosphonate groups are utilized as stable bioisosteres for phosphates, notably in antiviral medications like Tenofovir. Their ability to chelate metal ions also makes them invaluable in various industrial applications, including water treatment. For researchers, the integrity of phosphonate reagents is paramount for obtaining reliable and reproducible results. This guide provides an in-depth analysis of the factors influencing the stability of phosphonate reagents and outlines best practices for their storage and handling.

Core Principles of Phosphonate Stability

The stability of a phosphonate reagent is governed by the interplay of its intrinsic chemical properties and external environmental factors. While the C-P bond is exceptionally robust, the phosphonate ester linkages (P-O-C) are more susceptible to cleavage.

Key Factors Influencing Stability:

-

Moisture: The presence of water is a prerequisite for hydrolysis, a primary degradation pathway for phosphonate esters.[1]

-

pH: The rate of hydrolysis is highly dependent on pH, with both acidic and basic conditions often accelerating the degradation of phosphonate esters.[2]

-

Temperature: Elevated temperatures increase the rate of chemical degradation, including hydrolysis and thermal decomposition.[3]

-

Light: Exposure to ultraviolet (UV) light can induce photodegradation, a process that may be accelerated by the presence of metal ions like iron.[4]

-

Oxidizing Agents: Strong oxidizers can lead to the decomposition of phosphonate compounds.[3][5][6][7]

The logical relationship between these factors and the stability of phosphonate reagents is illustrated below.

References

- 1. htdchem.com [htdchem.com]

- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. redox.com [redox.com]

- 4. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. whiteint.co.nz [whiteint.co.nz]

- 6. images.thdstatic.com [images.thdstatic.com]

- 7. redox.com [redox.com]

The Horner-Wadsworth-Emmons Reaction: A Technical Guide to a Cornerstone of Olefin Synthesis

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes. This in-depth technical guide provides a comprehensive overview of the reaction's discovery, its core mechanism, detailed experimental protocols, and a summary of its substrate scope and stereoselectivity. Aimed at researchers, scientists, and professionals in drug development, this document offers a practical resource for understanding and applying this pivotal olefination reaction.

Introduction: Historical Context and Advantages

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions to convert aldehydes and ketones into alkenes, predominantly with an (E)-stereochemistry.[1][2] In 1958, Leopold Horner reported a variation of the Wittig reaction using these more nucleophilic phosphonate carbanions.[2][3] Subsequently, William S. Wadsworth and William D. Emmons extensively developed and defined the scope of the reaction.[2]

The HWE reaction offers several key advantages over the traditional Wittig reaction. The phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[4] A significant practical advantage is the facile removal of the dialkylphosphate byproduct, which is water-soluble and easily separated from the desired alkene product during aqueous workup.[2]

Core Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established three-step mechanism:

-

Deprotonation: The reaction is initiated by the deprotonation of the phosphonate ester at the carbon alpha to the phosphoryl group using a suitable base, forming a nucleophilic phosphonate carbanion.[4]

-

Nucleophilic Addition: The phosphonate carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step and forms a tetrahedral intermediate.[2]

-

Elimination: The tetrahedral intermediate rearranges to form an oxaphosphetane intermediate, which then collapses in a syn-elimination to yield the alkene and a water-soluble dialkylphosphate salt.[4] The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the isomeric alkenes.

Caption: The reaction mechanism of the Horner-Wadsworth-Emmons reaction.

Quantitative Data: Substrate Scope and Stereoselectivity

The stereoselectivity of the Horner-Wadsworth-Emmons reaction is influenced by several factors, including the structure of the phosphonate and the carbonyl compound, the nature of the base and cation, the solvent, and the reaction temperature. The following tables summarize representative data on the reaction's substrate scope and stereoselectivity.

Table 1: Reaction of Triethyl Phosphonoacetate with Various Aldehydes

| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |

| Benzaldehyde | NaH | THF | 25 | 95 | >95:5 |

| Cyclohexanecarboxaldehyde | NaH | DME | 25 | 92 | 93:7 |

| Isobutyraldehyde | NaH | DME | 25 | 85 | 85:15 |

| Acetaldehyde | KHMDS | THF | -78 | 78 | 50:50 |

Table 2: Influence of Reaction Conditions on the Reaction of Benzaldehyde with Triethyl Phosphonoacetate

| Base (Cation) | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |

| NaH (Na+) | THF | 25 | 95 | >95:5 |

| n-BuLi (Li+) | THF | -78 -> 25 | 93 | 98:2 |

| KHMDS (K+) | THF | -78 | 88 | 80:20 |

| DBU/LiCl | Acetonitrile | 25 | 90 | >98:2 |

Experimental Protocols

General Procedure for the (E)-Selective Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of ethyl (E)-cinnamate from benzaldehyde and triethyl phosphonoacetate.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

-

-

Reaction with Aldehyde:

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl (E)-cinnamate.

-

Caption: Experimental workflow for a standard HWE reaction.

Still-Gennari Modification for (Z)-Selective Olefination

To achieve high (Z)-selectivity, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and a strong, non-coordinating base system.

Materials:

-

Aldehyde

-

Bis(2,2,2-trifluoroethyl) phosphonoacetate

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

18-crown-6

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add KHMDS solution dropwise and stir for 20 minutes.

-

Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise and stir for 30 minutes at -78 °C.

-

Add a solution of the aldehyde in anhydrous THF dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.

Conclusion

The Horner-Wadsworth-Emmons reaction is a robust and versatile method for the stereoselective synthesis of alkenes. Its operational simplicity, broad substrate scope, and the ability to control the stereochemical outcome through modifications like the Still-Gennari protocol have solidified its place as an indispensable tool in modern organic synthesis, with wide-ranging applications in the pharmaceutical and materials science industries. This guide provides the foundational knowledge and practical protocols for the successful implementation of this important transformation.

References

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction using Diethyl 4-methoxybenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental and versatile tool in organic synthesis for the stereoselective formation of alkenes.[1] This reaction involves the olefination of an aldehyde or ketone with a phosphonate-stabilized carbanion. The use of Diethyl 4-methoxybenzylphosphonate as the phosphonate reagent allows for the synthesis of various stilbenoid derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential neuroprotective and antioxidant properties.[2] This application note provides detailed protocols for performing the HWE reaction with this compound, including reaction conditions, data on expected outcomes, and troubleshooting guidelines.

Key Features

-

High (E)-Stereoselectivity: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1][3]

-

Mild Reaction Conditions: The reaction can be carried out under a variety of conditions, allowing for compatibility with a wide range of functional groups.

-

Facile Purification: The phosphate byproduct is water-soluble, which simplifies the purification of the desired alkene product compared to the traditional Wittig reaction.[4]

-

Versatility: this compound is a key reagent for the synthesis of C-aryl glycosides and stilbenoid derivatives.[2]

Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:

-

Deprotonation: A base abstracts an acidic proton from the α-carbon of the phosphonate ester to form a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Oxaphosphetane Formation: The resulting betaine intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses to yield the final alkene product and a water-soluble dialkylphosphate salt.[3]

Data Presentation

The following table summarizes representative data for the Horner-Wadsworth-Emmons reaction of this compound with various aromatic aldehydes. The conditions and outcomes are based on typical HWE reactions and may require optimization for specific substrates.

| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |

| Benzaldehyde | NaH | THF | 0 to rt | 4 | ~85-95 | >95:5 |

| 4-Chlorobenzaldehyde | NaH | THF | 0 to rt | 6 | ~80-90 | >95:5 |

| 4-Nitrobenzaldehyde | LiCl / DBU | MeCN | rt | 12 | ~75-85 | >90:10 |

| 4-Methylbenzaldehyde | KHMDS | THF | -78 to rt | 5 | ~85-95 | >95:5 |

| 2-Naphthaldehyde | NaH | DMF | 0 to rt | 8 | ~80-90 | >95:5 |

Experimental Protocols

Two detailed protocols are provided below. Protocol 1 is a general procedure for robust aldehydes using a strong base. Protocol 2 outlines a milder approach suitable for base-sensitive substrates.

Protocol 1: General Procedure using Sodium Hydride (NaH)

This protocol is suitable for a wide range of aromatic aldehydes that are not sensitive to strong bases.

Materials:

-

This compound (1.1 eq)

-

Aromatic aldehyde (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonate Anion: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq). b. Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes. c. Add anhydrous THF to the flask to create a suspension. d. Cool the suspension to 0 °C in an ice bath. e. Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the NaH suspension. f. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Reaction with Aldehyde: a. Cool the resulting ylide solution back to 0 °C. b. Add a solution of the aromatic aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture. c. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: a. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers and wash with water and then with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to obtain the desired stilbene derivative.

Protocol 2: Mild Conditions for Base-Sensitive Aldehydes (Masamune-Roush Conditions)

This protocol is recommended for aldehydes containing base-sensitive functional groups.

Materials:

-

This compound (1.1 eq)

-

Aromatic aldehyde (1.0 eq)

-

Anhydrous Lithium Chloride (LiCl, 1.1 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: a. To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.1 eq) and this compound (1.1 eq). b. Add anhydrous acetonitrile to the flask. c. Add the aromatic aldehyde (1.0 eq) to the mixture.

-

Reaction Initiation: a. Cool the mixture to 0 °C in an ice bath. b. Add DBU (1.1 eq) dropwise to the stirred suspension. c. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 12-24 hours).

-

Workup and Purification: a. Quench the reaction with saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with water and then with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.

References

Application Notes and Protocols for the Synthesis of Stilbene Derivatives using Diethyl 4-methoxybenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction